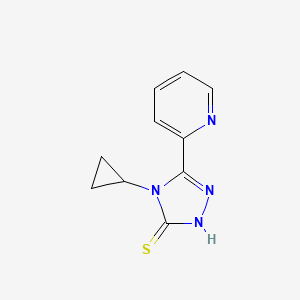![molecular formula C20H28N4O B4619560 2-[1-(3-methyl-2-buten-1-yl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4619560.png)
2-[1-(3-methyl-2-buten-1-yl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol
Overview
Description
2-[1-(3-methyl-2-buten-1-yl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C20H28N4O and its molecular weight is 340.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.22631153 g/mol and the complexity rating of the compound is 437. The solubility of this chemical has been described as >51.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinetic Studies and Microflow Synthesis
The use of supercritical fluids, such as ethanol, in the synthesis of quinoline derivatives demonstrates the potential of "2-[1-(3-methyl-2-buten-1-yl)-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol" in pharmaceutical and color industries. These processes benefit from the use of specific solvents with high boiling points, suggesting that our compound could be involved in similar kinetic studies and microflow synthesis processes (Takebayashi, Furuya, & Yoda, 2016).
Synthesis Optimization
Optimization of technological parameters, such as raw material ratio, reaction time, and temperature, is crucial in the synthesis of complex organic molecules. The preparation of similar piperazine derivatives indicates that "this compound" could be synthesized through optimized conditions to achieve high yields, which is essential for pharmaceutical applications (Wang Jin-peng, 2013).
Solubility and Partitioning in Biologically Relevant Solvents
The solubility thermodynamics and partitioning processes of novel compounds in biologically relevant solvents are critical for drug development. Studies on similar compounds have shown that understanding these properties is essential for predicting drug behavior in biological systems, suggesting that our compound could be evaluated for its potential as a novel pharmaceutical agent (Volkova, Levshin, & Perlovich, 2020).
Antitumor Activity
The synthesis and evaluation of piperazine-based tertiary amino alcohols for their antitumor activity highlight the potential of "this compound" in cancer research. The ability of similar compounds to affect tumor DNA methylation in vitro suggests that our compound could be explored for its antitumor properties (Hakobyan et al., 2020).
Fluorescence Derivatization for High-Performance Liquid Chromatography
The use of quinoxaline derivatives as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography (HPLC) demonstrates the utility of "this compound" in analytical chemistry. This application could facilitate the sensitive detection and quantification of alcohols and other compounds in complex samples (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).
Properties
IUPAC Name |
2-[1-(3-methylbut-2-enyl)-4-(quinoxalin-5-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-16(2)6-10-24-12-11-23(15-18(24)7-13-25)14-17-4-3-5-19-20(17)22-9-8-21-19/h3-6,8-9,18,25H,7,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWSHWSUAWHDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=C3C(=CC=C2)N=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9-dimethyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4619481.png)
![2,4-dichloro-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B4619495.png)
![4-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B4619498.png)
![N-({5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3,4-dichlorobenzamide](/img/structure/B4619502.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B4619517.png)
![N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4619525.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4619536.png)
![3-[2-{2-[acetyl(phenyl)amino]vinyl}-5-(ethoxycarbonyl)-1-ethyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B4619543.png)
![N-(3-hydroxyphenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4619545.png)
![4-(3-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B4619573.png)

![5-[(5-methyl-2-furyl)methylene]-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4619582.png)
![ethyl N-[(2-methyl-5-{4-[(4-methylphenyl)amino]-1-phthalazinyl}phenyl)sulfonyl]glycinate](/img/structure/B4619583.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4619585.png)
